4-クロロ-2-メチルチオベンズアミド

説明

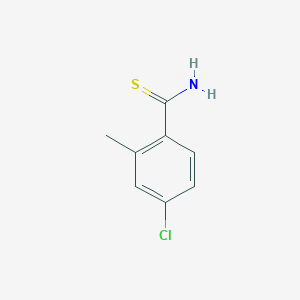

4-Chloro-2-methylthiobenzamide is a useful research compound. Its molecular formula is C8H8ClNS and its molecular weight is 185.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-methylthiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylthiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

他のベンズアミド誘導体と同様に、CMTBは、天然に存在する化合物との構造的類似性から、創薬における可能性を探られています。 研究によると、ベンズアミドは、抗菌性、抗真菌性、抗炎症作用など、さまざまな生物学的活性を示すことが示されています 。このため、CMTBは、新しい治療薬の開発におけるさらなる調査の対象となっています。

農業

農業分野では、ベンズアミド誘導体は、除草特性について研究されています。CMTBと類似の化合物は、さまざまな作物の雑草の成長を抑制するために使用されています。 これらの化合物の土壌との相互作用とその分解生成物は、環境安全と効果的な雑草管理を確保するために特に重要です .

環境科学

CMTBとその関連化合物は、特に土壌と水の汚染に関する環境への影響について調査されています。研究では、これらの化合物が環境における残留性と汚染物質として作用する可能性に焦点を当てています。 これらの化合物がさまざまな環境条件下で示す分解挙動は、その生態学的フットプリントを評価するために重要です .

材料科学

ベンズアミド誘導体は、新規材料の合成における特性から、材料科学で利用されています。 CMTBは、耐久性向上や特殊な導電性など、特定の特性を持つ新しいポリマーやコーティングの開発に関与している可能性があります .

分析化学

分析化学では、CMTBは、試薬またはより複雑な分子の合成における前駆体として使用できます。 その特性は、新しい分析方法の開発や、さまざまな物質の検出と定量のための既存の技術の改善に役立つ可能性があります .

生化学研究

CMTBは、生化学研究において、生体分子との相互作用の研究を含みます。これは、生体内の類似の化合物の生化学的経路と作用機序を理解するために使用できます。 この知識は、薬物の設計と病気の生化学的基礎を理解するために不可欠です .

生物活性

4-Chloro-2-methylthiobenzamide (CMTB) is a compound of interest due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the biological activity of CMTB, focusing on its mechanisms of action, metabolic pathways, and toxicological effects.

- Chemical Formula : C8H9ClN2S

- Molecular Weight : 188.68 g/mol

- CAS Number : 137-07-5

The biological activity of CMTB is primarily linked to its interactions with cellular macromolecules, including proteins and nucleic acids. Studies have shown that compounds similar to CMTB can undergo metabolic activation leading to the formation of reactive intermediates that bind irreversibly to cellular macromolecules, potentially resulting in cytotoxicity or mutagenicity.

Metabolic Pathways

CMTB is metabolized in the liver through various enzymatic pathways, notably involving cytochrome P450 enzymes. These enzymes facilitate the conversion of CMTB into more reactive forms that can interact with DNA and proteins, leading to various biological effects:

- N-Hydroxylation : This pathway generates N-hydroxy derivatives that can form DNA adducts.

- O-Acetylation : This process may enhance the reactivity of the compound towards cellular components.

Toxicological Profile

CMTB exhibits a range of toxicological effects based on animal studies. Key findings include:

- Acute Toxicity : In rodent models, acute exposure to high doses resulted in significant weight loss and organ damage, particularly affecting the liver and kidneys.

- Chronic Toxicity : Long-term exposure studies have indicated an increased incidence of tumors in various organs, including the liver and urinary bladder. The compound has been associated with carcinogenic effects due to its ability to form DNA adducts.

Case Studies

- Carcinogenicity Studies : In a study involving male and female rats exposed to CMTB over an extended period, histopathological examinations revealed significant changes in liver architecture and increased tumor incidence. The study reported a dose-response relationship where higher doses correlated with greater tumor development .

- Genotoxicity Assessment : Research investigating the genotoxic potential of CMTB found that it did not exhibit mutagenic activity in standard Ames tests; however, it did induce DNA damage in mammalian cell assays, suggesting a need for further evaluation regarding its long-term effects on genetic material .

Summary of Biological Activities

特性

IUPAC Name |

4-chloro-2-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSMWCIPWDONQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。